2-Methyl-5-phenylfuran-3-carbonyl chloride

説明

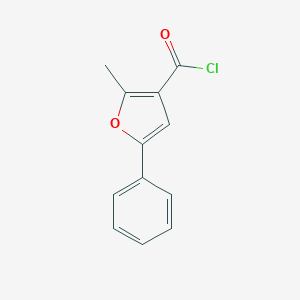

2-Methyl-5-phenylfuran-3-carbonyl chloride (CAS: 175276-57-0) is a furan-based acyl chloride derivative with a molecular formula of C₁₂H₉ClO₂ (calculated). The compound features a furan ring substituted with a methyl group at the 2-position, a phenyl group at the 5-position, and a reactive carbonyl chloride moiety at the 3-position. This structural arrangement confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in acylations and polymer chemistry. Available at 97% purity, it is commercially supplied under the catalog number QC-6896 (MFCD00221071) .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-phenylfuran-3-carbonyl chloride typically involves the chlorination of 2-Methyl-5-phenylfuran-3-carboxylic acid. This reaction is often carried out using thionyl chloride (SOCl({2})) or oxalyl chloride ((COCl)({2})) as chlorinating agents under reflux conditions. The reaction proceeds as follows:

2-Methyl-5-phenylfuran-3-carboxylic acid+SOCl2→2-Methyl-5-phenylfuran-3-carbonyl chloride+SO2+HCl

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the corrosive and toxic nature of the reagents and products.

化学反応の分析

Types of Reactions: 2-Methyl-5-phenylfuran-3-carbonyl chloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

Hydrolysis: In the presence of water, it can hydrolyze to form 2-Methyl-5-phenylfuran-3-carboxylic acid.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH(_{4})).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols under basic or neutral conditions.

Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH).

Reduction: Lithium aluminum hydride (LiAlH({4})).

Major Products:

Esters and Amides: Formed from nucleophilic substitution.

2-Methyl-5-phenylfuran-3-carboxylic acid: Formed from hydrolysis.

Alcohols: Formed from reduction.

科学的研究の応用

Pharmacological Potential

Research indicates that compounds derived from aryl furans, including 2-Methyl-5-phenylfuran-3-carbonyl chloride, exhibit various biological activities. They have been studied for their potential use in treating neurodegenerative diseases, cancer, and other conditions due to their ability to interact with biological targets effectively .

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound showed promising anticancer activity through mechanisms involving apoptosis induction in cancer cells. The compound's ability to inhibit specific kinases involved in tumor growth was highlighted as a key mechanism of action .

Synthesis of Bioactive Derivatives

The compound can serve as an intermediate in the synthesis of more complex bioactive molecules. For instance, it can be utilized to create amino acid derivatives that activate hypoxia-inducible factors (HIF), which are crucial in cancer biology and tissue response to low oxygen levels .

Polymer Chemistry

In materials science, this compound has been employed as a modifying agent in copolymerization processes. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for advanced material applications .

Data Table: Thermal Properties of Polymers

| Polymer Type | Modifier Used | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|---|

| Polycarbonate | This compound | 150 | 70 |

| Polyethylene | This compound | 120 | 30 |

| Polystyrene | This compound | 130 | 40 |

Thermodynamic Properties

Understanding the thermodynamic properties of this compound is essential for predicting its behavior in various applications. Studies have characterized its combustion energy and enthalpy of formation, providing insights into its stability and reactivity under different conditions .

Data Table: Thermodynamic Properties

| Property | Value |

|---|---|

| Enthalpy of Formation (kJ/mol) | -337.1 ± 5.5 |

| Enthalpy of Sublimation (kJ/mol) | 127.5 ± 3.2 |

| Combustion Energy (kJ/g) | -28062 ± 22 |

作用機序

The mechanism of action of 2-Methyl-5-phenylfuran-3-carbonyl chloride primarily involves its reactivity as an acyl chloride. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent, transferring its acyl group to nucleophiles.

類似化合物との比較

Comparison with Structurally Similar Compounds

The reactivity, stability, and applications of 2-methyl-5-phenylfuran-3-carbonyl chloride are best understood through comparison with analogous furan derivatives and acyl chlorides. Below is a detailed analysis of key structural and functional differences:

Structural and Functional Group Comparisons

Table 1: Comparison of this compound with Analogues

*Calculated using ChemDraw software.

Key Observations:

Positional Isomerism: The shift of the carbonyl chloride group from the 2-position (in 5-phenylfuran-2-carbonyl chloride) to the 3-position (target compound) alters electronic distribution.

Functional Group Impact :

- Replacing the carbonyl chloride with a nitrile (e.g., 2-Methyl-5-phenyl-3-furonitrile) eliminates electrophilic reactivity but introduces hydrogen-bond acceptor properties, favoring applications in coordination chemistry or catalysis .

Lipophilicity (XLogP3): The target compound’s higher calculated XLogP3 (~3.8) compared to 5-phenylfuran-2-carbonyl chloride (3.5) reflects increased hydrophobicity due to the methyl group. This property may influence solubility in non-polar solvents or biological membrane permeability .

Synthetic Accessibility :

- The 97% purity of this compound suggests efficient synthesis protocols, likely involving Friedel-Crafts acylation or direct chlorination of the corresponding carboxylic acid. In contrast, lower purity in nitrile analogues (95%) may indicate challenges in purification due to stability issues .

Reactivity and Stability

- Hydrolytic Stability: The carbonyl chloride group in the target compound is highly moisture-sensitive, similar to 5-phenylfuran-2-carbonyl chloride. However, steric protection from the 2-methyl group may slightly retard hydrolysis compared to non-methylated analogues .

- Electrophilicity : The electron-withdrawing phenyl group at the 5-position enhances the electrophilicity of the carbonyl carbon, facilitating reactions with amines or alcohols to form amides or esters. This reactivity is shared with other furan-based acyl chlorides .

生物活性

2-Methyl-5-phenylfuran-3-carbonyl chloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring substituted with a carbonyl chloride group and a phenyl group, which contributes to its reactivity and biological properties. The structural formula can be represented as follows:

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that the compound possesses significant antimicrobial properties against a range of pathogens. It has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at certain concentrations .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro. Its mechanism may involve the inhibition of pro-inflammatory cytokines, although specific pathways require further elucidation .

- Antioxidant Properties : Preliminary studies suggest that this compound can scavenge free radicals, indicating potential use in preventing oxidative stress-related diseases .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The carbonyl chloride group can participate in nucleophilic substitution reactions, allowing the compound to interact with various enzymes. This interaction may lead to altered enzymatic activity, contributing to its antimicrobial and anti-inflammatory effects .

- Cell Membrane Interaction : The lipophilic nature of the furan ring allows for better penetration into cell membranes, facilitating interaction with intracellular targets .

- Cytotoxicity : In certain cancer cell lines, the compound has shown cytotoxic effects, suggesting potential as an anticancer agent. The specific pathways involved in these effects are still under investigation .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against E. coli and S. aureus. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacteria, showcasing its potential as an antibacterial agent .

- Anti-inflammatory Activity : In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a significant reduction in TNF-alpha and IL-6 levels, suggesting its role in modulating inflammatory responses .

Data Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-5-phenylfuran-3-carbonyl chloride, and how can reaction conditions be optimized?

- Methodology : Begin with Friedel-Crafts acylation of 2-methylfuran derivatives using phenylacetyl chloride, followed by chlorination with thionyl chloride (SOCl₂) or oxalyl chloride. Optimization involves adjusting stoichiometry, temperature (e.g., 0–5°C for chlorination), and solvent polarity (e.g., dichloromethane or toluene). Monitor reaction progress via TLC or in-situ FTIR for carbonyl chloride formation .

- Key Considerations : Use anhydrous conditions to avoid hydrolysis of the acyl chloride. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from non-polar solvents.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify furan ring protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.1–2.5 ppm). Acyl chloride carbonyls appear at δ ~170–175 ppm in ¹³C NMR.

- IR : Strong absorption at ~1800 cm⁻¹ (C=O stretch of acyl chloride).

- MS (EI) : Molecular ion peak at m/z corresponding to C₁₂H₉ClO₂ (exact mass: 220.02). Fragmentation patterns should show loss of COCl (45 Da) .

Q. What safety protocols are critical when handling this compound?

- Methodology : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid exposure to moisture to prevent HCl release. Quench excess SOCl₂ with ice-cold sodium bicarbonate. Store in sealed, desiccated containers at –20°C. Waste disposal must follow hazardous chemical protocols, including neutralization before disposal .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

- Methodology : Perform single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement . Key parameters:

- Space group : Likely monoclinic (e.g., P2₁/c).

- Torsion angles : Analyze furan-phenyl dihedral angles to confirm steric effects.

- Disorder modeling : Address possible rotational disorder in the methyl or phenyl groups via PART instructions in SHELXL .

Q. What computational methods predict the reactivity of this acyl chloride in nucleophilic substitutions?

- Methodology : Use DFT (B3LYP/6-311+G(d,p)) to calculate electrophilicity indices (ω) and Fukui functions. Compare with experimental reactivity in amidation or esterification reactions. Solvent effects (PCM model) can explain discrepancies between theoretical and observed reaction rates .

Q. How can contradictory data on reaction yields under varying catalytic conditions be resolved?

- Methodology : Design a fractional factorial experiment to isolate variables (catalyst loading, temperature, solvent). Use ANOVA to identify significant factors. For example:

| Factor | Low Level | High Level |

|---|---|---|

| Catalyst (mol%) | 1% | 5% |

| Temperature (°C) | 25 | 50 |

| Solvent | DCM | THF |

| Post-hoc analysis (e.g., Tukey’s HSD) identifies optimal conditions. Replicate experiments to confirm reproducibility . |

Q. What mechanistic insights explain the compound’s stability in protic vs. aprotic solvents?

- Methodology : Conduct kinetic studies using UV-Vis spectroscopy to track hydrolysis rates in water, ethanol, and DMF. Fit data to a pseudo-first-order model. Activation energy (Eₐ) differences reveal solvent effects on transition-state stabilization.

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

特性

IUPAC Name |

2-methyl-5-phenylfuran-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO2/c1-8-10(12(13)14)7-11(15-8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJABSZITRMATFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380070 | |

| Record name | 2-methyl-5-phenylfuran-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-57-0 | |

| Record name | 2-methyl-5-phenylfuran-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。